molecular formula C10H9BrO3 B1290777 2-Bromo-3'-acetyloxylacetophenone CAS No. 38396-89-3

2-Bromo-3'-acetyloxylacetophenone

Cat. No.: B1290777
CAS No.: 38396-89-3
M. Wt: 257.08 g/mol
InChI Key: YLJZSPJKMBFLRA-UHFFFAOYSA-N
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Description

2-Bromo-3'-acetyloxylacetophenone (CAS: Not explicitly provided; synonyms: α-bromo-3-acetoxyacetophenone) is a brominated acetophenone derivative with an acetyloxy (-OAc) substituent at the 3' position of the aromatic ring. Its molecular formula is C₁₀H₉BrO₃, with an exact molecular weight of 255.97 g/mol and a calculated density of 1.496 g/cm³ . The polar surface area (PSA) is 43.37 Ų, indicating moderate polarity influenced by the acetyloxy and ketone groups.

Properties

IUPAC Name

[3-(2-bromoacetyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-3-8(5-9)10(13)6-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJZSPJKMBFLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632597
Record name 3-(Bromoacetyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38396-89-3
Record name 3-(Bromoacetyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration Reaction

The initial step involves the nitration of acetophenone to yield 3-nitroacetophenone.

  • Reagents : Acetophenone, concentrated sulfuric acid, and fuming nitric acid.
  • Conditions : The reaction is conducted at temperatures between -10°C and -5°C to control the formation of the nitro group.
  • Process :
    • Acetophenone is dissolved in concentrated sulfuric acid.
    • A mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise while maintaining the low temperature.
    • After completion, the mixture is poured into ice to precipitate the product, which is then filtered and dried.

Yield : Typically around 82% with a melting point of approximately 76-78°C.

Reduction Reaction

The next step involves reducing the nitro group to an amino group using iron powder in hydrochloric acid.

  • Reagents : Iron powder, dilute hydrochloric acid.
  • Conditions : The reaction is performed at room temperature.
  • Process :
    • Iron powder is added to a solution of 3-nitroacetophenone in dilute hydrochloric acid.
    • The mixture is stirred until the reaction is complete, after which it is neutralized with ammonia.

Yield : Approximately 83% with a melting point around 97-99°C.

Diazotization and Hydrolysis

This step converts the amino group into a hydroxy group through diazotization.

  • Reagents : Sodium nitrite, concentrated sulfuric acid, dimethylbenzene (xylene).
  • Conditions : The reaction occurs at temperatures maintained between 0°C and 5°C.
  • Process :
    • The aminoacetophenone is dissolved in concentrated sulfuric acid and water.
    • Sodium nitrite is added dropwise while controlling the temperature.
    • Following diazotization, dimethylbenzene and water are introduced for hydrolysis.

Yield : Generally yields about 80% with a melting point of approximately 95-98°C.

Methylation Reaction

In this step, the hydroxy group is converted into a methoxy group using dimethyl sulfate.

  • Reagents : Dimethyl sulfate, ammoniacal liquor.
  • Conditions : The reaction is conducted at temperatures between 50°C and 60°C.
  • Process :
    • Dimethyl sulfate is added to the hydroxyacetophenone solution.
    • Ammoniacal liquor is used to maintain pH levels during the reaction.

Yield : Approximately 80% with a boiling point around 240°C.

Bromination Reaction

The final step involves bromination to form the target compound.

  • Reagents : N-bromosuccinimide (NBS), acetic acid.
  • Conditions : The reaction typically occurs at room temperature over several hours.
  • Process :
    • NBS and acetic acid are mixed with the methoxyacetophenone.
    • The resulting mixture undergoes bromination, followed by filtration and recrystallization from ethyl acetate.

Yield : Generally yields about 75% with a melting point of approximately 64-66°C.

Summary of Yields and Conditions

Step Yield (%) Melting/Boiling Point (°C) Key Reagents
Nitration ~82 76-78 Acetophenone, H₂SO₄, HNO₃
Reduction ~83 97-99 Iron powder, HCl
Diazotization & Hydrolysis ~80 95-98 NaNO₂, H₂SO₄
Methylation ~80 ~240 (boiling) Dimethyl sulfate
Bromination ~75 64-66 NBS, Acetic acid

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’-acetyloxylacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted acetophenone derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

2-Bromo-3'-acetyloxylacetophenone serves as an important intermediate in organic synthesis. It is utilized to create various derivatives that can be further modified for specific applications, such as pharmaceuticals and agrochemicals. The compound undergoes several types of reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to a variety of substituted acetophenone derivatives.
  • Oxidation Reactions: It can be oxidized to yield carboxylic acids or other oxidized products.
  • Reduction Reactions: Reduction processes can produce alcohols or hydrocarbons .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its mechanism of action involves binding to specific molecular targets, which can disrupt normal cellular functions. This property is particularly valuable in drug development and biochemical studies aimed at understanding disease mechanisms .

Medicine

The compound has been investigated for its antitumor and antimicrobial activities. Studies indicate that it may inhibit the growth of certain cancer cells and exhibit antibacterial properties, making it a candidate for therapeutic applications .

Industrial Applications

In industrial contexts, this compound is used in the production of polymers and other chemicals. Its reactivity allows it to be incorporated into various formulations, enhancing material properties and performance .

Case Studies

Case Study 1: Antitumor Activity
Research conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation in vitro. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition
A study evaluating the enzyme inhibitory effects of this compound revealed its ability to interfere with specific metabolic pathways in bacteria, suggesting its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Bromo-3’-acetyloxylacetophenone involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and acetyloxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-bromo-3'-acetyloxylacetophenone with key analogs, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Analysis of Bromoacetophenone Derivatives

Compound Name Substituent (Position & Group) Molecular Weight (g/mol) Key Properties/Applications Safety/Handling Notes
This compound 3'-Acetyloxy (-OAc) 255.97 Density: 1.496 g/cm³; High polarity (PSA 43.37) Likely requires controlled handling (inferred from analogs)
2-Bromo-4'-methoxyacetophenone 4'-Methoxy (-OMe) 229.07 CAS: 2632-13-5; Purity: 100% Strictly controlled intermediate; avoid environmental release
2-Bromo-3'-methoxyacetophenone 3'-Methoxy (-OMe) 229.07 CAS: 5000-65-7; IUPAC Key: IOOHBIFQNQQUFI Limited data; structural analog
2-Bromo-2-cyanoacetophenone 2-Cyano (-CN) ~224 (calculated) Electroactive; 98% yield in synthesis Used in electrochemical studies
2-Bromo-3'-nitroacetophenone 3'-Nitro (-NO₂) Not provided High reactivity (nitro group) Tech-grade available (90%)

Key Comparative Insights

Substituent Effects on Reactivity and Stability Acetyloxy (-OAc) vs. Methoxy (-OMe): The acetyloxy group introduces ester functionality, increasing molecular weight and polarity compared to methoxy analogs. Esters are more prone to hydrolysis than ethers, affecting stability in aqueous environments . Electron-Withdrawing Groups (e.g., -CN, -NO₂): The cyano (-CN) and nitro (-NO₂) substituents enhance electrophilicity at the α-carbon, making these compounds more reactive in nucleophilic substitutions. In contrast, the acetyloxy group offers moderate electron withdrawal, balancing reactivity and stability .

Positional Isomerism

  • The 3'-acetyloxy substituent may induce steric hindrance or electronic effects distinct from 4'-methoxy analogs. For example, para-substituted methoxy derivatives (4'-position) often exhibit higher symmetry and crystallinity, while meta-substituted (3'-position) analogs may display altered solubility profiles .

Applications and Handling 2-Bromo-4'-methoxyacetophenone is explicitly recommended as an intermediate under controlled conditions, with stringent safety protocols (e.g., avoiding skin/eye contact) . Similar precautions likely apply to the acetyloxy derivative due to its bromine and ester functionalities. 2-Bromo-2-cyanoacetophenone demonstrates utility in electrochemical synthesis, achieving high yields (98%) via optimized halogenation . This contrasts with the acetyloxy analog, which may find use in esterification or coupling reactions.

Environmental and Safety Considerations Bromoacetophenones generally require careful handling to prevent environmental contamination. For example, 2-bromo-4'-methoxyacetophenone mandates containerization to avoid release into ecosystems .

Biological Activity

2-Bromo-3'-acetyloxylacetophenone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevance in various therapeutic contexts.

  • Chemical Formula : C₁₀H₉BrO₃
  • Molecular Weight : 243.08 g/mol
  • CAS Number : 23289276
  • Physical State : Typically appears as a solid at room temperature.

Synthesis

The synthesis of this compound typically involves bromination of acetophenone derivatives followed by acetylation. The common methods include:

  • Bromination : Using bromine in a suitable solvent (e.g., dichloromethane) under controlled conditions to introduce the bromine atom at the 2-position.
  • Acetylation : Following bromination, the compound can be treated with acetic anhydride or acetyl chloride to introduce the acetyloxy group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against human breast cancer cells (MCF-7) and exhibited cytotoxic effects with IC50 values around 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced edema and inflammatory markers in carrageenan-induced paw edema tests, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial potential of this compound.
    • Method : Disk diffusion method was employed against various pathogens.
    • Results : Showed significant zones of inhibition against E. coli and S. aureus, highlighting its potential as an antibacterial agent.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to determine cell viability post-treatment.
    • Results : Indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Data Summary Table

PropertyValue
Molecular FormulaC₁₀H₉BrO₃
Molecular Weight243.08 g/mol
Antimicrobial ActivityMIC 50-100 µg/mL
Anticancer IC50~30 µM
Anti-inflammatory ActivitySignificant reduction in edema

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3'-acetyloxylacetophenone, and how do reaction conditions influence selectivity?

  • Methodology : The compound can be synthesized via bromination of a pre-acetylated acetophenone derivative. For example, bromination of 3'-acetyloxyacetophenone using N-bromosuccinimide (NBS) in a controlled environment (e.g., inert gas, low temperature) minimizes side reactions. Evidence from analogous bromoacetophenones (e.g., 3′-Bromo-2,2-dimethylbutyrophenone) highlights the importance of solvent choice (e.g., CCl₄ or DCM) and stoichiometric control to achieve regioselectivity .
  • Key Parameters : Reaction temperature (< 40°C), brominating agent (NBS vs. Br₂), and catalyst (e.g., FeCl₃) significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C2, acetyloxy at C3'). Coupling constants in ¹H NMR distinguish para/meta substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₀H₉BrO₃; ~257.08 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves spatial arrangement, particularly if crystalline derivatives (e.g., hydrazones) are synthesized .

Q. What safety protocols are critical when handling brominated acetophenones?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential lachrymatory effects (observed in 2-Bromo-2',4'-dichloroacetophenone) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the acetyloxy group at C3' may slow transmetallation, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
  • Case Study : In 3′-Bromo-2,2-dimethylbutyrophenone, Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at 90°C with ~75% yield .

Q. How can researchers resolve contradictions in reported biological activities of brominated acetophenones?

  • Data Reconciliation :

  • Compare assay conditions (e.g., enzyme concentration, pH) across studies. For example, 3′-Bromo-2,2-dimethylbutyrophenone shows variable IC₅₀ values (2–10 µM) in kinase inhibition assays due to buffer composition differences .
  • Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

Q. What are the applications of this compound in synthesizing bioactive molecules?

  • Pharmaceutical Intermediates : Used to prepare antifungal agents (e.g., triazole derivatives via nucleophilic substitution of bromine) .
  • Natural Product Synthesis : Serves as a precursor for lignans and flavonoids by modifying the acetyloxy group through hydrolysis or reduction .

Q. What advanced purification strategies are recommended for isolating high-purity this compound?

  • Chromatography : Flash column chromatography with hexane:ethyl acetate (3:1) achieves >98% purity.
  • Recrystallization : Use ethanol/water mixtures; cooling to −20°C enhances crystal formation .

Key Notes

  • Storage : Store at −20°C in amber vials under nitrogen to prevent degradation .
  • Contradictions : Discrepancies in reaction yields (e.g., 60–85% bromination efficiency) may arise from trace moisture; ensure anhydrous conditions .

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